molecular formula C23H20N2O B5297574 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile

3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile

Cat. No. B5297574
M. Wt: 340.4 g/mol
InChI Key: IINRFLAWOAACPP-JCMHNJIXSA-N
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Description

3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile, also known as MONNA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of acrylonitrile derivatives and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been shown to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and MERS-CoV. This makes it a promising candidate for the development of new antiviral drugs.

Mechanism of Action

The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the inhibition of viral replication by targeting the viral envelope protein. It binds to a specific site on the envelope protein, preventing it from fusing with the host cell membrane. This inhibits the entry of the virus into the host cell and prevents viral replication. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to inhibit the activity of several enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 and 5-lipoxygenase. It also inhibits the activity of several enzymes involved in tumor growth, including matrix metalloproteinases. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have anti-oxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile for lab experiments is its specificity for the viral envelope protein. This makes it a promising candidate for the development of new antiviral drugs. Additionally, its anti-inflammatory and anti-tumor properties make it a useful tool for studying the mechanisms of inflammation and tumor growth. However, one limitation of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. One area of research is the development of new antiviral drugs based on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. Its specificity for the viral envelope protein makes it a promising candidate for the development of new drugs to treat viral infections. Another area of research is the study of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile's anti-inflammatory and anti-tumor properties. Understanding the mechanisms of these effects could lead to the development of new drugs to treat inflammatory diseases and cancer. Additionally, further research could be done to improve the solubility of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the condensation of 4-(4-morpholinyl)benzaldehyde with 2-naphthylacetonitrile in the presence of a base catalyst. The reaction yields 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile as a yellow powder, which can be purified by recrystallization. This synthesis method has been reported in several scientific publications, including the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.

properties

IUPAC Name

(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c24-17-22(21-8-7-19-3-1-2-4-20(19)16-21)15-18-5-9-23(10-6-18)25-11-13-26-14-12-25/h1-10,15-16H,11-14H2/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINRFLAWOAACPP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile

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